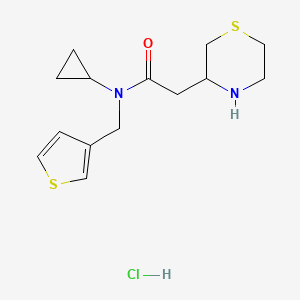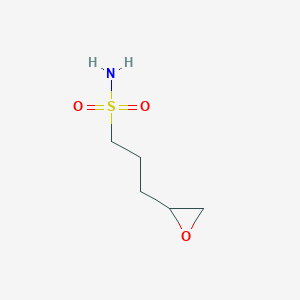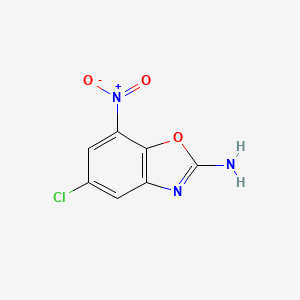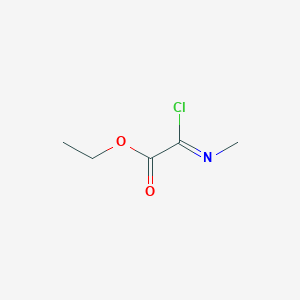
4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(thiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(thiazol-2-yl)butanamide is a complex organic compound characterized by its unique structure, which includes an anthracene core, a sulfonamide group, and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(thiazol-2-yl)butanamide typically involves multiple steps:
Formation of the Anthracene Derivative: The starting material, anthracene, undergoes oxidation to form 9,10-anthraquinone. This is achieved using oxidizing agents such as chromium trioxide or potassium permanganate.
Sulfonation: The 9,10-anthraquinone is then sulfonated using sulfuric acid to introduce the sulfonamide group at the 2-position.
Thiazole Ring Introduction: The thiazole ring is synthesized separately through a cyclization reaction involving a thioamide and an α-haloketone.
Coupling Reaction: The sulfonated anthraquinone derivative is coupled with the thiazole derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the anthracene core, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the anthraquinone moiety, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: More highly oxidized anthraquinone derivatives.
Reduction Products: Hydroxylated anthracene derivatives.
Substitution Products: Various substituted sulfonamide and thiazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(thiazol-2-yl)butanamide is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of dyes, pigments, and other materials due to its stable and colorful anthracene core.
Mécanisme D'action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with molecular targets. The anthracene core can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfonamide group can interact with enzymes, inhibiting their activity. The thiazole ring may also contribute to binding interactions with proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(pyridin-2-yl)butanamide: Similar structure but with a pyridine ring instead of a thiazole ring.
4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(imidazol-2-yl)butanamide: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
The presence of the thiazole ring in 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(thiazol-2-yl)butanamide imparts unique electronic and steric properties, potentially enhancing its interaction with biological targets compared to similar compounds with different heterocyclic rings.
Propriétés
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c1-25(11-4-7-19(26)24-22-23-10-12-31-22)32(29,30)14-8-9-17-18(13-14)21(28)16-6-3-2-5-15(16)20(17)27/h2-3,5-6,8-10,12-13H,4,7,11H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEUDWLNEZDZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NC1=NC=CS1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2977819.png)




![7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2977831.png)


![2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B2977835.png)
![N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}phenyl)-1-chloroisoquinoline-3-carboxamide](/img/structure/B2977837.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2977838.png)

![N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B2977840.png)
![6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one;hydrochloride](/img/structure/B2977842.png)
